N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the compound , have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibited potency in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents for arrhythmia treatment. Specifically, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride showed efficacy comparable to sematilide, suggesting a viable alternative for producing class III electrophysiological activity (Morgan et al., 1990).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally analogous, were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Most compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide, highlighting the chemical framework's potential in anticancer drug development (Ravinaik et al., 2021).
Anti-Inflammatory, Analgesic, and Antioxidant Activities
Celecoxib derivatives, which share a similar sulfonamide moiety, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The studies indicated that certain derivatives exhibited significant biological activities without causing tissue damage, underscoring the therapeutic potential of compounds within this chemical class (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Novel metal complexes of a compound structurally related to N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, with strong carbonic anhydrase inhibitory properties, were synthesized. These complexes showed potent inhibition against human carbonic anhydrase isoenzymes, presenting a potential application in the treatment of conditions associated with dysregulated enzyme activity (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Action
Sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related in function, were synthesized and demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research identifies the potential of such compounds in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-3-13-7-9-14(10-8-13)17-12-25-19(20-17)21-18(22)15-5-4-6-16(11-15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZRGYNFNEJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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